molecular formula C13H6Cl5NO2 B13795962 2-[(Pentachlorophenyl)amino]benzoic acid

2-[(Pentachlorophenyl)amino]benzoic acid

Cat. No.: B13795962
M. Wt: 385.4 g/mol
InChI Key: DBPDCSOYJCFFCD-UHFFFAOYSA-N
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Description

2-[(Pentachlorophenyl)amino]benzoic acid is a chemical compound with the molecular formula C13H6Cl5NO2 It is a derivative of benzoic acid, where the amino group is substituted with a pentachlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pentachlorophenyl)amino]benzoic acid typically involves the reaction of pentachlorophenylamine with benzoic acid derivatives. One common method is the one-pot synthesis, which provides an efficient and high-yield approach to producing this compound. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(Pentachlorophenyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted benzoic acid derivatives .

Scientific Research Applications

2-[(Pentachlorophenyl)amino]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(Pentachlorophenyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Pentachlorophenyl)amino]benzoic acid is unique due to the presence of both the pentachlorophenyl group and the benzoic acid moiety. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H6Cl5NO2

Molecular Weight

385.4 g/mol

IUPAC Name

2-(2,3,4,5,6-pentachloroanilino)benzoic acid

InChI

InChI=1S/C13H6Cl5NO2/c14-7-8(15)10(17)12(11(18)9(7)16)19-6-4-2-1-3-5(6)13(20)21/h1-4,19H,(H,20,21)

InChI Key

DBPDCSOYJCFFCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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